molecular formula C23H18N2O6 B13846491 (R)-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide

(R)-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide

Cat. No.: B13846491
M. Wt: 418.4 g/mol
InChI Key: JGYVGEOPSWHOTD-OAQYLSRUSA-N
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Description

®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide is a complex organic compound that features a cyano group, multiple hydroxyl groups, and a benzamide structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Functionalization of the Phenyl Rings: Hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit antioxidant, anti-inflammatory, or anticancer activities.

Medicine

In medicine, such compounds could be explored for their therapeutic potential. They might serve as lead compounds in drug discovery programs targeting specific diseases.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include kinases, transcription factors, or membrane receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxyphenyl)-2-oxoethyl)benzamide: Lacks the methoxy group.

    ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-methoxyphenyl)-2-oxoethyl)benzamide: Lacks the hydroxyl group on the second phenyl ring.

Uniqueness

The presence of both hydroxyl and methoxy groups on the phenyl rings, along with the cyano and benzamide functionalities, makes ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

3-cyano-N-[(1R)-1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl]benzamide

InChI

InChI=1S/C23H18N2O6/c1-31-19-7-3-6-18(28)20(19)22(29)21(15-9-16(26)11-17(27)10-15)25-23(30)14-5-2-4-13(8-14)12-24/h2-11,21,26-28H,1H3,(H,25,30)/t21-/m1/s1

InChI Key

JGYVGEOPSWHOTD-OAQYLSRUSA-N

Isomeric SMILES

COC1=CC=CC(=C1C(=O)[C@@H](C2=CC(=CC(=C2)O)O)NC(=O)C3=CC=CC(=C3)C#N)O

Canonical SMILES

COC1=CC=CC(=C1C(=O)C(C2=CC(=CC(=C2)O)O)NC(=O)C3=CC=CC(=C3)C#N)O

Origin of Product

United States

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